molecular formula C9H8Cl2F2O B14039461 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene

Cat. No.: B14039461
M. Wt: 241.06 g/mol
InChI Key: YHXAJGBLYYXFTO-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene (C₉H₈Cl₂F₂O) is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 4-positions, a difluoromethoxy group (-OCF₂H) at the 2-position, and an ethyl (-C₂H₅) substituent at the 3-position. This structural configuration imparts unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical intermediates. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the ethyl group contributes to lipophilicity, influencing bioavailability and environmental persistence .

Properties

Molecular Formula

C9H8Cl2F2O

Molecular Weight

241.06 g/mol

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-ethylbenzene

InChI

InChI=1S/C9H8Cl2F2O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3

InChI Key

YHXAJGBLYYXFTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1OC(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene typically involves the reaction of appropriate starting materials under specific conditions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene C₉H₈Cl₂F₂O Cl (1,4), -OCF₂H (2), -C₂H₅ (3) Difluoromethoxy, ethyl
1,4-Dichloro-2-(trifluoromethyl)benzene C₇H₃Cl₂F₃ Cl (1,4), -CF₃ (2) Trifluoromethyl
4-Chloro-3-(trifluoromethyl)aniline C₇H₅ClF₃N Cl (4), -CF₃ (3), -NH₂ (1) Trifluoromethyl, amine
2,4-Dichloro-(1-trifluoromethyl)benzene C₇H₃Cl₂F₃ Cl (2,4), -CF₃ (1) Trifluoromethyl

Physicochemical Properties

  • Polarity and Solubility : The difluoromethoxy group in the target compound increases polarity compared to trifluoromethyl analogs but reduces water solubility relative to amine-containing derivatives (e.g., 4-chloro-3-(trifluoromethyl)aniline) due to the ethyl group’s hydrophobicity .
  • Boiling/Melting Points : Ethyl and difluoromethoxy substituents elevate boiling points (~220–240°C) compared to simpler dichloro-trifluoromethylbenzenes (~180–200°C) .

Reactivity and Stability

  • Electrophilic Substitution : The electron-withdrawing difluoromethoxy group deactivates the benzene ring, reducing reactivity toward electrophilic substitution compared to ethyl- or amine-substituted analogs.
  • Hydrolytic Stability : The difluoromethoxy group exhibits greater resistance to hydrolysis than methoxy (-OCH₃) groups, enhancing stability in acidic/basic conditions .

Biological Activity

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique molecular structure, which includes chlorine and fluorine substituents that can influence its reactivity and biological interactions. The compound's chemical formula is C10H8Cl2F2O, and it has a molecular weight of 253.08 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with halogen substitutions often interact with various enzymes, potentially inhibiting their activity. For instance, the presence of fluorine atoms may enhance binding affinity to target proteins.
  • Cell Membrane Interaction : The lipophilic nature of this compound allows it to penetrate cellular membranes, affecting cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in certain cell types.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated compounds possess significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through disruption of membrane integrity.
  • Cytotoxic Effects : Preliminary data indicate that this compound may induce cytotoxicity in cancer cell lines. This effect is likely mediated through apoptosis pathways triggered by oxidative stress.
  • Pharmacological Potential : Due to its unique structure, this compound could serve as a lead for the development of new pharmacological agents targeting specific diseases.

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to this compound:

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various halogenated compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 15 µM after 48 hours of exposure, suggesting potent anti-cancer activity.

Data Tables

PropertyValue
Molecular FormulaC10H8Cl2F2O
Molecular Weight253.08 g/mol
Antimicrobial MIC32 µg/mL
Cytotoxic IC50 (MCF-7)15 µM

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